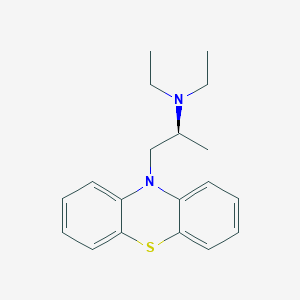

(S)-ethopropazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-profenamine is the (S)-enantiomer of profenamine. It is an enantiomer of a (R)-profenamine.

科学研究应用

Clinical Applications

1.1 Treatment of Parkinson's Disease

(S)-Ethopropazine has been utilized in clinical settings for over three decades to alleviate symptoms associated with Parkinson's disease. It functions primarily as an anticholinergic agent, which helps to reduce tremors and rigidity in patients. Despite its long-standing use, there remains a lack of comprehensive pharmacokinetic data in humans, which limits the understanding of its efficacy and metabolism .

1.2 Repurposing for Heroin Addiction

Recent studies have explored the potential of this compound as a blocker of heroin activation. Research indicates that it can attenuate the physiological effects of heroin when administered prior to heroin injection in animal models. This suggests a promising avenue for repurposing this compound in addiction therapy, potentially as a standalone treatment or in combination with other agents .

Research Applications

2.1 Synthesis and Enantiomer Separation

The synthesis of this compound has been achieved through various chemoenzymatic methods, allowing for the production of enantiomerically pure compounds. A notable study demonstrated a lipase-catalyzed kinetic resolution process that yielded high enantiomeric purity (84–98% ee) for both (S)- and (R)-enantiomers . This advancement not only facilitates the production of this compound but also enhances the understanding of its stereoselective interactions with biological targets.

2.2 Interaction with Butyrylcholinesterase

Research has highlighted the interaction between this compound and butyrylcholinesterase (BChE), revealing a significantly higher affinity for the (R)-configured enantiomer. This finding underscores the importance of stereochemistry in drug interactions and may inform future drug design aimed at targeting specific enzymatic pathways .

Pharmacological Studies

3.1 Anticancer Potential

Emerging studies have investigated the anticancer properties of phenothiazine derivatives, including this compound. While direct evidence for its anticancer activity is limited, related compounds have shown promise in inhibiting osteoclast formation, suggesting potential applications in treating bone loss associated with conditions like osteoporosis .

3.2 Transition Metal Complexes

Research into transition metal complexes involving this compound has revealed interesting properties that may enhance its pharmacological profile. Complexes formed with metals such as zinc and cadmium have been synthesized, indicating potential applications in drug delivery systems or as novel therapeutic agents .

属性

CAS 编号 |

852369-52-9 |

|---|---|

分子式 |

C19H24N2S |

分子量 |

312.5 g/mol |

IUPAC 名称 |

(2S)-N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine |

InChI |

InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3/t15-/m0/s1 |

InChI 键 |

CDOZDBSBBXSXLB-HNNXBMFYSA-N |

SMILES |

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |

手性 SMILES |

CCN(CC)[C@@H](C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |

规范 SMILES |

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。